![molecular formula C9H10N4O B2416567 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one CAS No. 1875045-87-6](/img/structure/B2416567.png)
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic strategies and approaches . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold has been designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been used in the synthesis of various derivatives . They have been designed and synthesized as novel CDK2 targeting compounds, showing significant inhibitory activity .科学的研究の応用
Synthesis of Pyrazolo Pyrimidine Derivatives
The compound is used in the synthesis of pyrazolo pyrimidine derivatives . These derivatives have been reported to have significant interest in medicinal chemistry, particularly as a privileged scaffold for the development of kinase inhibitors .
Development of CDK2 Inhibitors
The compound has been used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown significant in vitro and in vivo anticancer activity . It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation, displaying prominent tumoricidal effects .
Treatment of Lung Adenocarcinoma
The compound has been used in the treatment of lung adenocarcinoma . It has shown significant effects in in vivo xenograft nude mice models .
Development of Kinase Inhibitors
The compound is used in the development of kinase inhibitors to treat a range of diseases, including cancer . This is due to the pyrazolo pyrimidine being an isostere of the adenine ring of ATP .
Drug Design and Discovery
The compound is used in drug design and discovery . Its structure allows it to fit well into the active site of CDK2, making it a valuable compound in the development of new drugs .
将来の方向性
The future directions in the research of “5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” and related compounds could involve the design and synthesis of novel derivatives with improved pharmacological properties . Further investigations into their mechanisms of action and potential applications in disease treatment are also warranted.
作用機序
Target of Action
The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .
特性
IUPAC Name |
1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXCLBEHHXMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。